REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH:7]1([C:10]([OH:20])([C:14]#[C:15][Si](C)(C)C)[CH2:11][O:12][CH3:13])[CH2:9][CH2:8]1>CO>[CH:7]1([C:10]([OH:20])([C:14]#[CH:15])[CH2:11][O:12][CH3:13])[CH2:9][CH2:8]1 |f:0.1.2|
|
Name
|
|
Quantity
|
10.9 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
(±)-2-cyclopropyl-1-methoxy-4-(trimethylsilyl)but-3-yn-2-ol
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(COC)(C#C[Si](C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated off
|
Type
|
EXTRACTION
|
Details
|
The product is extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(COC)(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.434 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |